

Cocaine & Metabolite Profile for Analytical Validation

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Compound Focus: Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo(3.2.1)octane-2-carboxylate

CAS No.: 146725-34-0

Cat. No.: S572700

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Compound Name	Molecular Formula / Weight	Primary Metabolic Pathway	Key Metabolite	Detection in Oral Fluid (LOQ) [1]
Cocaine	C ₁₇ H ₂₁ NO ₄ / 303.4 g/mol [2]	Methyl ester hydrolysis	Benzoyllecgonine [2]	2 ng/mL
Benzoyllecgonine (Metabolite)	-	N/A	-	2 ng/mL

The experimental data in the table is derived from a validated **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** method, which is a gold-standard technique for confirmatory testing in drug abuse research [1].

Experimental Protocol for Detection and Quantitation

The methodology from the search results for detecting cocaine and benzoyllecgonine in oral fluid is outlined below. This protocol can serve as a benchmark for validating other analogues.

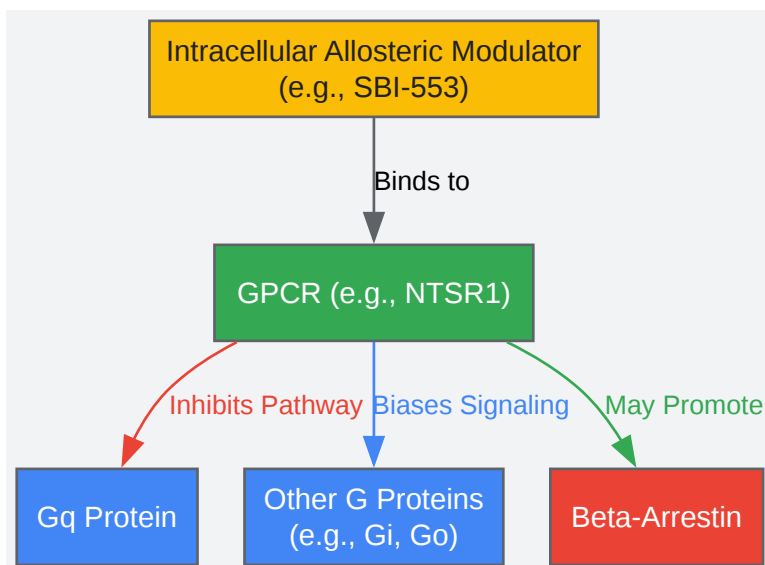
- Sample Collection:** Oral fluid samples are collected using specialized kits [1].

- **Sample Preparation:** Extracted using liquid-liquid or solid-phase extraction techniques to isolate the analytes from the biological matrix [1].
- **Instrumental Analysis:**
 - **Separation:** The extract is separated using a high-performance liquid chromatograph (HPLC) [1].
 - **Detection & Quantitation:** Analysis is performed on a tandem mass spectrometer (MS/MS).
 - **Ionization: Positive electrospray ionization (ESI+)** [1].
 - **Detection Mode: Multiple Reaction Monitoring (MRM)**, monitoring two specific ion transitions for each compound for high specificity [1].
 - **Internal Standards:** Quantitation is achieved using deuterated internal standards (e.g., d3, d5, d6, d11), which correct for variability in sample preparation and analysis [1].
- **Validation Parameters:** The method was validated with a limit of quantitation (LOQ) of 2 ng/mL for both cocaine and benzoylecgonine, determined on a signal-to-noise ratio of >4. The method's accuracy was verified through participation in a proficiency testing program [1].

Pharmacological Context & Research Pathways

While not a direct comparison of analogues, understanding cocaine's mechanism is crucial for research. Cocaine is a central nervous system stimulant whose reinforcing action is primarily linked to its inhibition of dopamine reuptake [2].

Current drug discovery, especially for addiction treatment, is exploring more sophisticated targets. The following diagram illustrates a modern research concept relevant to developing therapeutics that could modulate receptors involved in addiction with greater precision, potentially minimizing side effects [3].



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This "Signaling Bias in GPCR Drug Discovery" diagram shows how a biased allosteric modulator can bind to the intracellular side of a G Protein-Coupled Receptor (GPCR) to selectively inhibit certain signaling pathways (like Gq, which may cause side effects) while promoting others, leading to a more tailored therapeutic effect [3].

How to Proceed with Your Research

Given that a direct comparison guide was not found, here are suggested steps to gather the necessary information:

- **Consult Specialized Databases:** Use resources like DrugBank, the TTD (Therapeutic Target Database), and scientific literature databases (e.g., PubMed, Google Scholar) with search terms like "cocaine analogue," "analytical validation," "structure-activity relationship," and "dopamine transporter inhibitor."
- **Review Patent Literature:** Patents can be a rich source of specific experimental data on novel compounds and their comparative efficacy.
- **Network at Conferences:** Scientific conferences on addiction or analytical chemistry are key venues where researchers present detailed comparative data on novel compounds.

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